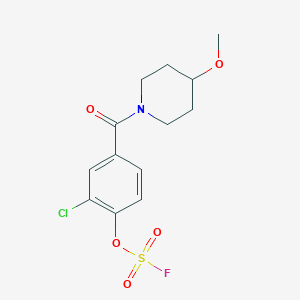

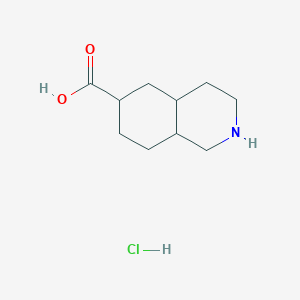

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

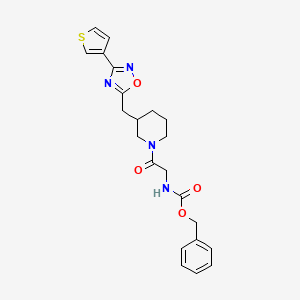

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide, also known by its chemical structure C29H37ClFN5O4 , is a synthetic compound with potential pharmaceutical applications. Let’s explore its various aspects:

Synthesis Analysis

The synthesis of this compound involves the combination of specific precursors. While I don’t have access to specific synthetic procedures, it likely follows established protocols for quinazolinone derivatives. Researchers may employ various synthetic routes, including condensation reactions, cyclizations, and functional group transformations.

Molecular Structure Analysis

The molecular formula of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide indicates its composition of 29 carbon atoms, 37 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 5 nitrogen atoms, and 4 oxygen atoms. The presence of the morpholine ring suggests potential interactions with biological targets.

Chemical Reactions Analysis

Mechanism of Action

Understanding the mechanism of action requires further research. Scientists would explore its interactions with cellular components, receptors, or enzymes. Hypothetically, N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide might modulate specific pathways, affecting cell growth, signaling, or metabolism.

Physical and Chemical Properties Analysis

- Solubility : It exhibits slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol.

- Form : The compound appears as a solid.

- Color : Its color ranges from light yellow to yellow.

Safety and Hazards

Future Directions

- Biological Evaluation : Investigate its biological activity, including potential anticancer, antimicrobial, or anti-inflammatory effects.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.

- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

- Clinical Trials : If promising, consider preclinical and clinical studies.

Applications De Recherche Scientifique

Anti-inflammatory and Antifungal Applications

Research has explored the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide for potential anti-inflammatory and antifungal activities. For instance, Sunder and Maleraju (2013) synthesized novel derivatives demonstrating significant anti-inflammatory activity, highlighting its therapeutic potential in inflammation-related disorders (Sunder & Maleraju, 2013). Bardiot et al. (2015) identified derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species, suggesting a role in combating fungal infections (Bardiot et al., 2015).

Potential Pesticide Derivatives

Olszewska et al. (2008) characterized new derivatives as potential pesticides, providing a basis for the development of novel agrochemicals (Olszewska, Pikus, & Tarasiuk, 2008).

DNA and Protein Binding Studies

Raj (2020) explored the DNA-binding interactions and protein-binding interactions of new paracetamol derivatives, including those related to N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide, indicating potential applications in the study of genetic material and protein dynamics (Raj, 2020).

Cytotoxic Activity

Ghorab et al. (2015) synthesized sulfonamide derivatives to screen for cytotoxic activity against cancer cell lines, demonstrating the compound's potential as a scaffold for anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Anticonvulsant Agents

Amir et al. (2012) synthesized and characterized compounds for in vivo anticonvulsant activity, highlighting the therapeutic prospects in epilepsy treatment (Amir, Asif, Ali, & Hassan, 2012).

Research in Sleep Disorders

Nirogi et al. (2019) developed a derivative as a novel, potent, selective, and orally active histamine H3 receptor inverse agonist with wake-promoting activity, indicating potential applications in treating sleep disorders (Nirogi et al., 2019).

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O2/c13-10-7-9(1-2-11(10)14)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSHVGOECJPWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)

![methyl 2-((3,4-dimethylphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588538.png)

![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)

![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2588548.png)

![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)